3-(2,3,4,5,6-Pentafluorophenoxy)aniline
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Overview
Description
3-(2,3,4,5,6-Pentafluorophenoxy)aniline is an organic compound characterized by the presence of a phenyl ring substituted with a pentafluorophenoxy group at the 3-position and an aniline group. This compound is notable for its unique structural features, which include five fluorine atoms attached to the phenyl ring, contributing to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,4,5,6-Pentafluorophenoxy)aniline typically involves the nucleophilic aromatic substitution reaction of 2,3,4,5,6-pentafluorophenol with aniline. This reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the deprotonation of the phenol, making it more nucleophilic. The reaction is conducted under reflux conditions in a suitable solvent like dimethylformamide or dimethyl sulfoxide to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(2,3,4,5,6-Pentafluorophenoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated phenoxy aniline derivatives.
Scientific Research Applications
3-(2,3,4,5,6-Pentafluorophenoxy)aniline has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of 3-(2,3,4,5,6-Pentafluorophenoxy)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-Pentafluoroaniline: Similar structure but lacks the phenoxy group.
(2,3,4,5,6-Pentafluorophenoxy)acetic acid: Contains an acetic acid group instead of an aniline group.
3-(2,3,4,5,6-Pentafluorophenoxy)benzoic acid: Contains a benzoic acid group instead of an aniline group.
Uniqueness
3-(2,3,4,5,6-Pentafluorophenoxy)aniline is unique due to the presence of both the pentafluorophenoxy and aniline groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications in scientific research and industry .
Properties
IUPAC Name |
3-(2,3,4,5,6-pentafluorophenoxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F5NO/c13-7-8(14)10(16)12(11(17)9(7)15)19-6-3-1-2-5(18)4-6/h1-4H,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAARBLYPWZWOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C(=C(C(=C2F)F)F)F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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